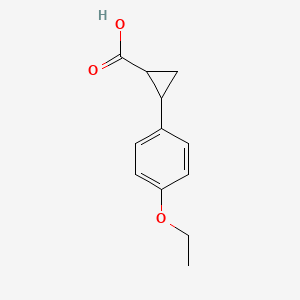
(E)-Hex-3-enyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-3-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzenesulfonate esters These compounds are characterized by the presence of a sulfonate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hex-3-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of hex-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Hex-3-en-1-ol+4-methylbenzenesulfonyl chloride→Hex-3-en-1-yl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of hex-3-en-1-yl 4-methylbenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hex-3-en-1-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hex-3-en-1-yl 4-methylbenzenesulfonic acid.
Reduction: Formation of hex-3-en-1-yl 4-methylbenzenesulfonamide.
Substitution: Formation of hex-3-en-1-yl 4-methylbenzene derivatives with various functional groups.
Applications De Recherche Scientifique
Hex-3-en-1-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate esters.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of hex-3-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function.
Comparaison Avec Des Composés Similaires
Hex-3-en-1-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds such as:
Hex-3-en-1-yl benzenesulfonate: Lacks the methyl group on the benzene ring, resulting in different chemical properties and reactivity.
Hex-3-en-1-yl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of a methyl group, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H18O3S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
[(E)-hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4+ |
Clé InChI |
PTCRTTULASBLSJ-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C/CCOS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


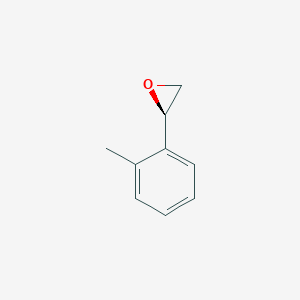
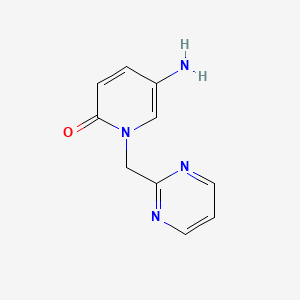
![N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
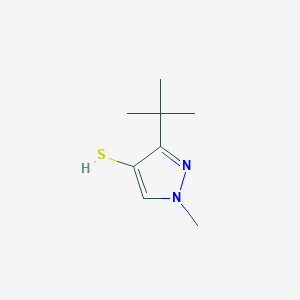

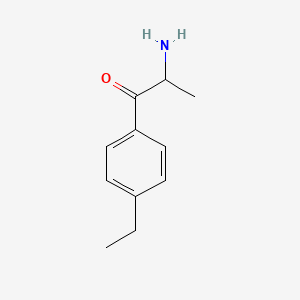
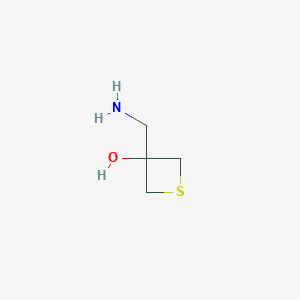
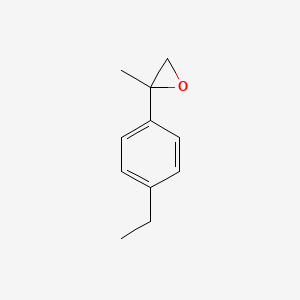

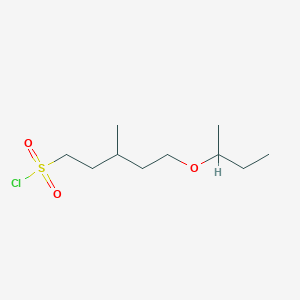
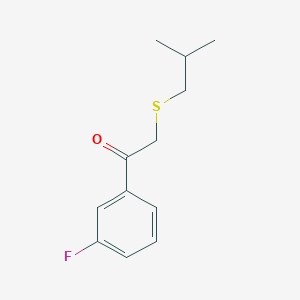
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
